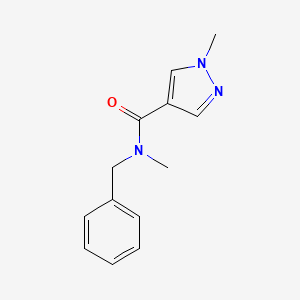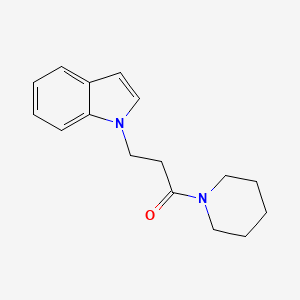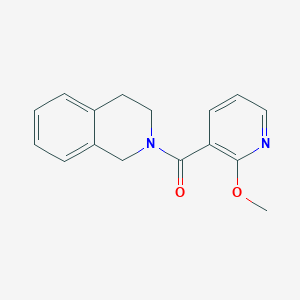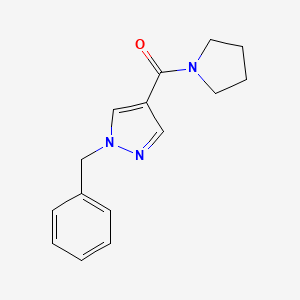
N-benzyl-N,1-dimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N,1-dimethylpyrazole-4-carboxamide (BDP) is a chemical compound that has been extensively studied for its potential applications as a pharmacological agent. BDP is a pyrazole derivative that has shown promise in a range of scientific research applications, including as an anti-inflammatory, anti-tumor, and neuroprotective agent. In
Wissenschaftliche Forschungsanwendungen
N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. One area of interest is its anti-inflammatory properties. N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes N-benzyl-N,1-dimethylpyrazole-4-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
N-benzyl-N,1-dimethylpyrazole-4-carboxamide has also been studied for its potential as an anti-tumor agent. Studies have shown that N-benzyl-N,1-dimethylpyrazole-4-carboxamide can inhibit the growth of tumor cells in vitro and in vivo, and can induce apoptosis (programmed cell death) in cancer cells. This makes N-benzyl-N,1-dimethylpyrazole-4-carboxamide a potential candidate for the development of anti-cancer drugs.
In addition, N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been studied for its neuroprotective properties. Studies have shown that N-benzyl-N,1-dimethylpyrazole-4-carboxamide can protect neurons from damage caused by oxidative stress, and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-benzyl-N,1-dimethylpyrazole-4-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-benzyl-N,1-dimethylpyrazole-4-carboxamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-benzyl-N,1-dimethylpyrazole-4-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, and can induce apoptosis in cancer cells. In vivo studies have shown that N-benzyl-N,1-dimethylpyrazole-4-carboxamide can reduce inflammation and tumor growth, and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N,1-dimethylpyrazole-4-carboxamide in lab experiments is its versatility. N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have a range of potential applications, from anti-inflammatory to anti-tumor to neuroprotective. This makes N-benzyl-N,1-dimethylpyrazole-4-carboxamide a potentially useful tool for studying a variety of biological processes.
One limitation of using N-benzyl-N,1-dimethylpyrazole-4-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer N-benzyl-N,1-dimethylpyrazole-4-carboxamide to cells or animals in experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-benzyl-N,1-dimethylpyrazole-4-carboxamide, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-N,1-dimethylpyrazole-4-carboxamide. One area of interest is the development of N-benzyl-N,1-dimethylpyrazole-4-carboxamide-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of interest is the exploration of the mechanisms of action of N-benzyl-N,1-dimethylpyrazole-4-carboxamide, which could lead to the development of more targeted and effective drugs.
In addition, more research is needed to fully understand the safety and toxicity of N-benzyl-N,1-dimethylpyrazole-4-carboxamide, particularly in humans. This could help to determine the potential clinical applications of N-benzyl-N,1-dimethylpyrazole-4-carboxamide-based drugs.
Conclusion
In conclusion, N-benzyl-N,1-dimethylpyrazole-4-carboxamide (N-benzyl-N,1-dimethylpyrazole-4-carboxamide) is a chemical compound that has shown promise in a range of scientific research applications, including as an anti-inflammatory, anti-tumor, and neuroprotective agent. While more research is needed to fully understand the mechanisms of action and potential clinical applications of N-benzyl-N,1-dimethylpyrazole-4-carboxamide, it is clear that N-benzyl-N,1-dimethylpyrazole-4-carboxamide has the potential to be a valuable tool in the development of new drugs for a variety of diseases.
Synthesemethoden
N-benzyl-N,1-dimethylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloropyrazole with benzylamine and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure N-benzyl-N,1-dimethylpyrazole-4-carboxamide. Other methods of synthesis include the reaction of 4-aminopyrazole with benzyl chloride and dimethylformamide, or the reaction of 4-acetylpyrazole with benzylamine and dimethylformamide.
Eigenschaften
IUPAC Name |
N-benzyl-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15(9-11-6-4-3-5-7-11)13(17)12-8-14-16(2)10-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIAWJPLOGTTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,1-dimethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)

![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)






![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)
![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
